molecular formula C8H13N3O2 B2451407 1H-Pyrazole-5-carboxylicacid,4-amino-1-ethyl-,ethylester CAS No. 1352200-80-6

1H-Pyrazole-5-carboxylicacid,4-amino-1-ethyl-,ethylester

Cat. No. B2451407
CAS RN: 1352200-80-6
M. Wt: 183.211
InChI Key: PMULKICVZREUOG-UHFFFAOYSA-N
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Description

“1H-Pyrazole-5-carboxylicacid,4-amino-1-ethyl-,ethylester” is also known as Ethyl 5-amino-1-methylpyrazole-4-carboxylate . It is a compound with the formula C7H11N3O2 and a molecular weight of 169.1811 . This compound has been used in the synthesis of novel 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety .


Molecular Structure Analysis

The molecular structure of “1H-Pyrazole-5-carboxylicacid,4-amino-1-ethyl-,ethylester” comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1H-Pyrazole-5-carboxylicacid,4-amino-1-ethyl-,ethylester” include a molecular weight of 169.1811 . More detailed physical and chemical properties are not provided in the retrieved papers.

Scientific Research Applications

Synthesis and Pharmacological Potential

A study focused on synthesizing a new series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters to investigate their analgesic and anti-inflammatory activities. This research highlighted a specific compound, 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester, as exhibiting significant analgesic and anti-inflammatory properties with minimal ulcerogenic potential, indicating its potential as a lead molecule for further development into clinically useful agents (Gokulan et al., 2012).

Corrosion Inhibition

Another application of pyrazole derivatives is in corrosion inhibition. The study by Herrag et al. (2007) evaluated the effectiveness of pyrazole compounds as corrosion inhibitors for steel in hydrochloric acid. These compounds were found to significantly reduce the corrosion rate, with the inhibition efficiency increasing with the concentration of the pyrazole compounds. This research underscores the potential of pyrazole derivatives in protecting industrial materials against corrosion (Herrag et al., 2007).

Material Science and Optical Applications

Pyrazole derivatives have also been explored for their potential in material science and as nonlinear optical (NLO) materials. Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, characterizing their optical nonlinearity using the open-aperture z-scan technique. This investigation identified compounds with significant nonlinear optical properties, suggesting their suitability for optical limiting applications, which is essential for developing advanced optical devices (Chandrakantha et al., 2013).

Future Directions

The future directions for “1H-Pyrazole-5-carboxylicacid,4-amino-1-ethyl-,ethylester” could involve its use as a precursor structure for further design of pesticides . The increasing popularity of pyrazoles in several fields of science suggests that there could be further developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

ethyl 4-amino-2-ethylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-3-11-7(6(9)5-10-11)8(12)13-4-2/h5H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMULKICVZREUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazole-5-carboxylicacid,4-amino-1-ethyl-,ethylester

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